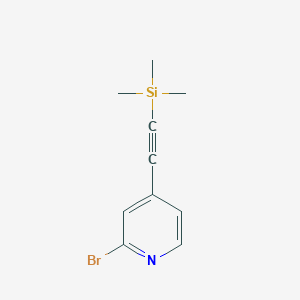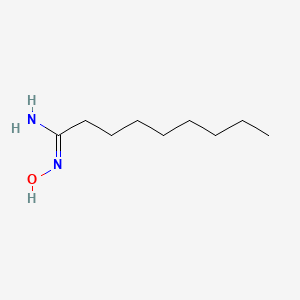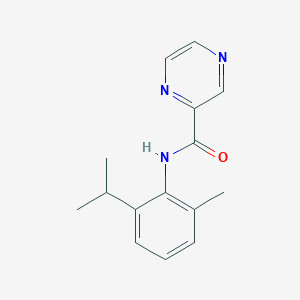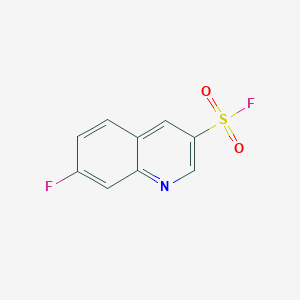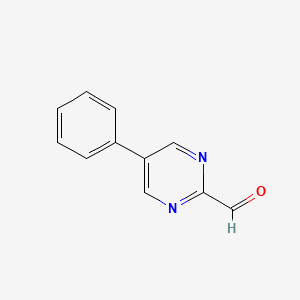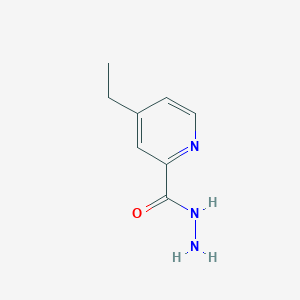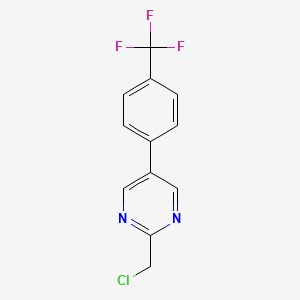
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a chloromethyl group and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of appropriate pyrimidine derivatives with chloromethylating agents and trifluoromethylphenyl precursors. One common method includes the use of radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Radical initiators and catalysts are often employed in radical reactions to facilitate the formation of desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine include other pyrimidine derivatives with different substituents, such as:
- 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazine
- 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)quinoline
- 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both a chloromethyl group and a trifluoromethylphenyl group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H8ClF3N2 |
|---|---|
Molekulargewicht |
272.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c13-5-11-17-6-9(7-18-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,6-7H,5H2 |
InChI-Schlüssel |
UQHOCRWAAFZTSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


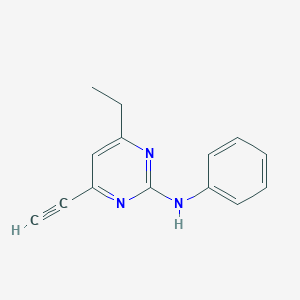

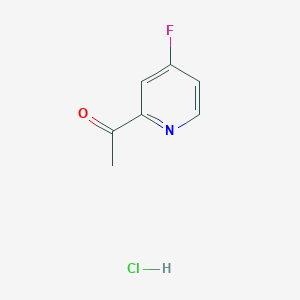
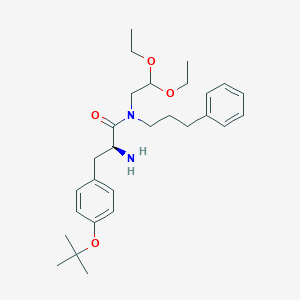
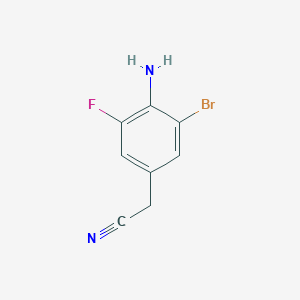
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)

